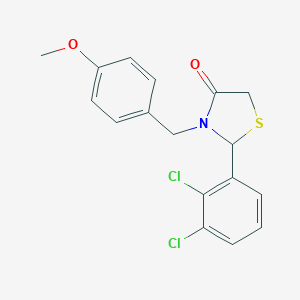

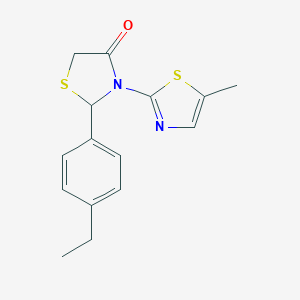

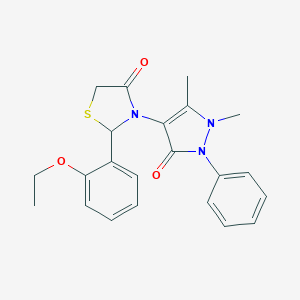

![molecular formula C9H7Cl2N3S2 B502043 5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 299933-96-3](/img/structure/B502043.png)

5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

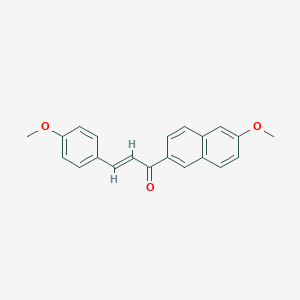

5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H7Cl2N3S2. It has a molecular weight of 292.21 .

Synthesis Analysis

The synthesis of this compound can be achieved through a series of steps starting from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7Cl2N3S2/c10-6-2-1-5(7(11)3-6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13). The InChI key is JCVJNENIDCXHSS-UHFFFAOYSA-N .Scientific Research Applications

1. Synthesis of 1,3,4-Thiadiazoles Derivatives 5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine has been synthesized from 2,4-dichloro-benzaldehyde and thiosemicarbazide through addition and cyclization. It reacts with substituted salicylaldehyde to form Schiff bases, characterized by IR and 1HNMR (H. Ling, 2007).

2. Antimicrobial and Antiviral Applications The compound has been utilized in the synthesis of formazans from Mannich base as antimicrobial agents. Its reaction with various chemicals and its subsequent bioassay tests against bacterial and fungal strains like Escherichia coli, Salmonella typhi, Aspergillus niger, and Candida albicans have shown moderate antimicrobial activity (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014). Also, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have been synthesized and shown certain anti-tobacco mosaic virus activity (Zhuo Chen et al., 2010).

3. Material Chemistry and Crystal Engineering The compound serves as an excellent precursor for the crystal engineering of organometallic materials. It has been used in the synthesis of crystalline copper(I) π-complexes, characterized by X-ray diffraction and IR spectroscopy. These complexes show potential applications in medicine, agriculture, and materials chemistry (B. Ardan et al., 2017).

4. Insecticidal Activities The compound was used in synthesizing new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives. These synthesized compounds showed notable insecticidal activity against cotton leafworm (Spodoptera littoralis), with 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives showing more remarkable results compared to 1,3,4-thiadiazole derivatives (M. F. Ismail et al., 2021).

5. Synthesis of Heterocyclic Compounds The structure and synthesis of the compound involve heterocyclic chemistry, leading to the formation of novel molecules with potential pharmacological properties. These properties are often characterized by various spectroscopic techniques and elemental analysis (Various Authors).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S2/c10-6-2-1-5(7(11)3-6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVJNENIDCXHSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

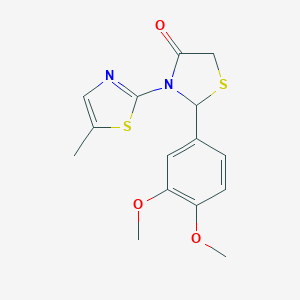

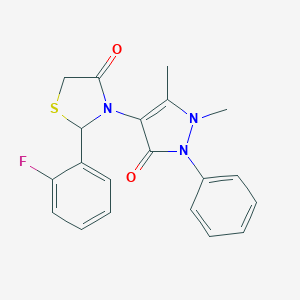

![2-(2-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501971.png)